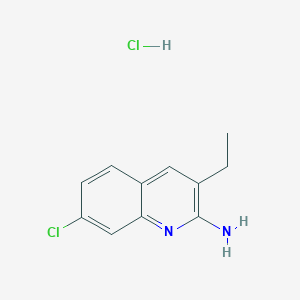
2-Amino-7-chloro-3-ethylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-chloro-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.13 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, a chloro group, and an ethyl group attached to a quinoline ring.
Chemical Reactions Analysis
2-Amino-7-chloro-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-Amino-7-chloro-3-ethylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions. It can act as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as its use in developing new drugs, is ongoing. Its structure suggests potential activity against certain biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-7-chloro-3-ethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-Aminoquinoline: Lacks the chloro and ethyl groups, making it less specific in its interactions.
7-Chloroquinoline: Lacks the amino and ethyl groups, which may reduce its binding affinity in certain applications.
3-Ethylquinoline:
The presence of the amino, chloro, and ethyl groups in this compound makes it unique and versatile in various research applications.
Properties
CAS No. |
1171541-76-6 |
|---|---|
Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
7-chloro-3-ethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H11ClN2.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H |
InChI Key |
SLHKYGOIXKONNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















